4-(Cyclopropylcarbonyl)-alpha,alpha-dimethylbenzeneacetic acid methyl ester

説明

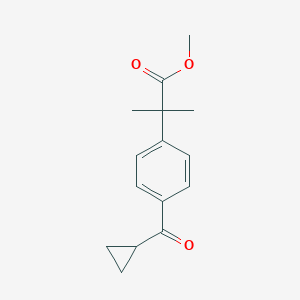

4-(Cyclopropylcarbonyl)-alpha,alpha-dimethylbenzeneacetic acid methyl ester is an organic compound with the molecular formula C15H18O3 and a molecular weight of 246.302 g/mol . This compound is known for its unique structure, which includes a cyclopropane ring attached to a phenyl group, making it an interesting subject for various chemical studies.

準備方法

The synthesis of 4-(Cyclopropylcarbonyl)-alpha,alpha-dimethylbenzeneacetic acid methyl ester typically involves the reaction of dimethyl-phenyl-acetonitrile with 4-chlorobutyl chloride under specific conditions . The reaction conditions and catalysts used can vary, but the process generally requires careful control of temperature and pH to ensure the desired product is obtained with high purity.

化学反応の分析

4-(Cyclopropylcarbonyl)-alpha,alpha-dimethylbenzeneacetic acid methyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

科学的研究の応用

Intermediate in Antihistamine Synthesis

4-(Cyclopropylcarbonyl)-alpha,alpha-dimethylbenzeneacetic acid methyl ester is primarily used as an intermediate in the synthesis of antihistamines such as fexofenadine and carebastine . These compounds are known for their effectiveness in treating allergic reactions without causing sedation, making them valuable in clinical settings .

Synthesis of Terfenadine Carboxylate

This compound serves as a precursor to terfenadine carboxylate, a non-sedative antihistaminic agent. The process involves crystallization techniques that enhance the purity of the compound, reducing undesirable isomers to below 0.5% . The purification process is critical for ensuring the safety and efficacy of the final pharmaceutical product.

Research indicates that compounds derived from this compound exhibit promising biological activities:

- Antihistaminic Effects : As a precursor to fexofenadine and carebastine, it contributes to the development of medications that block histamine receptors, alleviating allergic symptoms .

- Potential Anti-inflammatory Properties : Some studies suggest that related compounds may possess anti-inflammatory properties, although further research is needed to confirm these effects.

Case Study 1: Synthesis and Purification Techniques

A study highlighted a novel method for synthesizing highly pure 4-(cyclopropylcarbonyl)-alpha,alpha-dimethylphenylacetic acid through a series of crystallization steps. The method successfully minimized the presence of meta isomers, which can affect the pharmacological profile of the resultant drugs .

Case Study 2: Biological Evaluation

In another investigation, derivatives of this compound were evaluated for their antihistaminic activity in vivo. Results demonstrated significant efficacy in blocking histamine-induced responses in animal models, supporting its use in developing new antihistamine therapies .

作用機序

The mechanism of action of 4-(Cyclopropylcarbonyl)-alpha,alpha-dimethylbenzeneacetic acid methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropane ring and phenyl group play crucial roles in its binding affinity and specificity, influencing various biochemical pathways.

類似化合物との比較

4-(Cyclopropylcarbonyl)-alpha,alpha-dimethylbenzeneacetic acid methyl ester can be compared with other esters and aromatic compounds:

Methyl acetate: A simpler ester with a similar functional group but lacking the cyclopropane and phenyl groups.

Ethyl benzoate: Another ester with an aromatic ring but different substituents.

Methyl butyrate: An ester with a different alkyl chain and no aromatic ring.

生物活性

4-(Cyclopropylcarbonyl)-alpha,alpha-dimethylbenzeneacetic acid methyl ester, with the CAS number 880088-78-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H18O2

- Molecular Weight : 246.30 g/mol

- IUPAC Name : this compound

Pharmacological Significance

This compound is primarily noted for its role as a precursor in the synthesis of various pharmaceuticals, including antihistamines like carebastine and fexofenadine. Its structural features suggest potential interactions with biological targets that could lead to therapeutic effects.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antihistaminic | Potential inhibition of H1 receptors | |

| Anti-inflammatory | Modulation of cytokine release | |

| Cytotoxicity | Evaluated in various cancer cell lines |

Case Studies and Research Findings

-

Antihistamine Properties :

In a study evaluating the efficacy of various antihistamines, derivatives similar to this compound exhibited significant H1 receptor antagonism. This suggests that the compound could effectively reduce allergic symptoms in clinical settings . -

Cytotoxicity Testing :

Related compounds have been tested against cancer cell lines (e.g., HT-29 and A549). Results indicated moderate cytotoxic effects, suggesting potential for further development as an anticancer agent . Although specific data on this compound is scarce, its structural analogs provide a basis for hypothesizing similar effects. -

Inflammatory Response Modulation :

Research on cyclopropyl-containing compounds has shown promising results in reducing inflammation through the inhibition of pro-inflammatory cytokines. This aligns with the expected pharmacological profile of this compound .

特性

IUPAC Name |

methyl 2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-15(2,14(17)18-3)12-8-6-11(7-9-12)13(16)10-4-5-10/h6-10H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXFHOZWONRQTBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(=O)C2CC2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70477008 | |

| Record name | methyl 2-(4-(cyclopropanecarbonyl)phenyl)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880088-78-8 | |

| Record name | methyl 2-(4-(cyclopropanecarbonyl)phenyl)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-(cyclopropylcarbonyl)-α,α-dimethylbenzeneacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ35697ERV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。